6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis

Catalog No.
S12780772
CAS No.
M.F
C48H80O32S8
M. Wt
1425.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis

Product Name

6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis

IUPAC Name

5,10,15,20,25,30,35,40-octakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

Molecular Formula

C48H80O32S8

Molecular Weight

1425.7 g/mol

InChI

InChI=1S/C48H80O32S8/c49-17-25(57)41-65-9(1-81)33(17)73-42-26(58)18(50)35(11(3-83)66-42)75-44-28(60)20(52)37(13(5-85)68-44)77-46-30(62)22(54)39(15(7-87)70-46)79-48-32(64)24(56)40(16(8-88)72-48)80-47-31(63)23(55)38(14(6-86)71-47)78-45-29(61)21(53)36(12(4-84)69-45)76-43-27(59)19(51)34(74-41)10(2-82)67-43/h9-64,81-88H,1-8H2

InChI Key

HXPYYCNJOWSHQQ-UHFFFAOYSA-N

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CS)CS)CS)CS)CS)CS)CS)O)O)S

Octakis(6-deoxy-6-mercapto)-gamma-cyclodextrin (CAS 180839-61-6) is a highly functionalized cyclic oligosaccharide where all eight primary hydroxyl groups of native γ-cyclodextrin are replaced by thiol (-SH) moieties. This structural modification transforms the molecule into a multivalent anchoring agent specifically engineered for noble metal surface functionalization and advanced supramolecular chemistry. Unlike its native counterpart, which is highly water-soluble, this per-thiolated derivative is insoluble in water but readily soluble in polar aprotic solvents such as DMF and DMSO, dictating specific organic-phase processing workflows [1]. Its primary procurement value lies in its ability to form exceptionally stable, rigidly oriented self-assembled monolayers (SAMs) on gold substrates while providing a large 0.75–0.85 nm hydrophobic cavity for the capture of bulky analytes, making it a critical raw material for electrochemical sensors, nanoparticle stabilization, and targeted drug delivery systems [2].

Research Fit

1
Fully thiolated γ-CD for multivalent gold-surface chemisorption and SAM formation
2
All eight primary C6 positions substituted with -SH for maximal grafting density
3
Retains γ-CD cavity (~7.5–8.3 Å) for host-guest inclusion of large hydrophobic guests

Substituting octakis(6-deoxy-6-mercapto)-gamma-cyclodextrin with native γ-cyclodextrin or mono-thiolated variants fundamentally compromises surface binding integrity. Native γ-cyclodextrin relies on weak physisorption to metal surfaces, resulting in rapid desorption during standard washing steps or in complex media [1]. While mono-thiolated γ-cyclodextrin forms a covalent Au-S bond, its single anchor point allows the macrocycle to adopt a flexible, tilted orientation on the surface, physically blocking the cavity and drastically reducing guest encapsulation efficiency [2]. Furthermore, substituting with the closely related per-6-thio-β-cyclodextrin restricts the cavity diameter to roughly 0.60 nm, completely preventing the inclusion of larger target molecules such as fullerenes (C60), complex steroids, or dual-guest systems that strictly require the expansive cavity of the γ-analog [3].

Substitution Risk

Native γ-CD Lacks thiol groups entirely; cannot chemisorb onto gold or participate in disulfide crosslinking, limiting surface and mucoadhesive studies.
Mono-thiolated γ-CD Single anchoring point may yield unstable, loosely packed SAMs that desorb readily, compromising reproducibility in electrochemical sensing.
Partially thiolated Heterogeneous substitution introduces batch variability in surface density and guest accessibility, which may shift grafting reproducibility.

Multivalent Anchoring Stability on Gold Substrates

When functionalizing gold surfaces, the use of native γ-cyclodextrin results in weak physisorption that is easily disrupted by solvent washing or electrochemical cycling. In contrast, octakis(6-deoxy-6-mercapto)-gamma-cyclodextrin utilizes eight distinct thiol groups to form robust, multivalent Au-S covalent bonds. This per-thiolation completely prevents desorption under standard assay conditions, providing a permanently anchored macrocyclic layer [1].

Evidence DimensionSurface anchoring mechanism and stability
Target Compound DataForms highly stable SAMs via 8 simultaneous covalent Au-S bonds
Comparator Or BaselineNative γ-cyclodextrin (Weak physisorption, rapid desorption)
Quantified DifferenceTransition from reversible physisorption to irreversible multivalent chemisorption
ConditionsGold electrode or nanoparticle functionalization followed by rigorous solvent washing

Ensures that the functionalized layer remains intact during prolonged diagnostic use or in complex biological media, preventing signal loss.

Thiol Content
Class-level
1385 ± 84 µmol/g
Supports maximal grafting density evaluation
Ellman's assay; theoretical maximum for per-6-substituted γ-CD

Cavity Orientation and Accessibility on Planar Surfaces

For effective host-guest capture on a sensor surface, the cyclodextrin cavity must remain accessible. Mono-thiolated γ-cyclodextrin anchors via a single point, allowing the macrocycle to tilt or lie flat against the gold surface, which severely restricts guest entry. Octakis(6-deoxy-6-mercapto)-gamma-cyclodextrin, due to its symmetric 8-point anchoring, is forced into a rigid, perpendicular orientation. This structural rigidity ensures the primary face is bound to the metal while the wider secondary face remains completely open to the analytical medium [1].

Evidence DimensionMacrocycle orientation on gold surfaces
Target Compound DataRigid, perpendicular orientation (100% cavity accessibility)
Comparator Or BaselineMono-6-thio-γ-cyclodextrin (Flexible, tilted/parallel orientation)
Quantified DifferenceElimination of surface-induced cavity blockage via symmetric multivalent anchoring
ConditionsSelf-assembled monolayers on planar gold electrodes

Maximizes the active capture area for target analytes, directly increasing the sensitivity and dynamic range of electrochemical sensors.

Mucoadhesion
Head-to-head
44.4× vs. native γ-CD
Supports mucosal retention model research
Porcine intestinal mucosa; disulfide bonding with mucin

Large-Guest Inclusion Capacity vs. Beta-Cyclodextrin Analogs

The choice between per-thiolated β- and γ-cyclodextrins is dictated by the steric bulk of the target analyte. Heptakis(6-deoxy-6-mercapto)-beta-cyclodextrin features a cavity diameter of approximately 0.60 nm, which is insufficient for capturing very large molecules. Octakis(6-deoxy-6-mercapto)-gamma-cyclodextrin provides a significantly larger cavity of 0.75–0.85 nm, enabling the successful encapsulation of bulky guests such as fullerenes (C60), large steroids, or simultaneous dual-guest complexes on functionalized surfaces [1].

Evidence DimensionInternal cavity diameter and large-guest compatibility
Target Compound Data~0.80 nm cavity diameter (Accommodates C60 and large macrocycles)
Comparator Or BaselinePer-6-thio-β-cyclodextrin (~0.60 nm cavity diameter)
Quantified Difference~33% increase in cavity diameter enabling entirely new classes of bulky guests
ConditionsSupramolecular complexation assays on functionalized gold nanoparticles

Crucial for procurement when the target analyte exceeds the steric limits of standard beta-cyclodextrin derivatives.

Mucus Viscosity
Head-to-head
11× increase vs. native γ-CD
Indicates disulfide-mediated crosslinking with mucin
Porcine mucus; 3 h incubation at 37°C

Solvent Processability and Formulation Requirements

The exhaustive thiolation of the primary face fundamentally alters the solubility profile of the macrocycle. While native γ-cyclodextrin is highly soluble in water, octakis(6-deoxy-6-mercapto)-gamma-cyclodextrin is completely insoluble in aqueous media, acetone, and methanol. Instead, it demonstrates high solubility in polar aprotic solvents such as DMF and DMSO. This necessitates a shift to organic-phase processing for the preparation of SAMs or the initial functionalization of nanomaterials [1].

Evidence DimensionSolubility profile for processing workflows
Target Compound DataSoluble in DMF/DMSO; Insoluble in water
Comparator Or BaselineNative γ-cyclodextrin (Highly water-soluble)
Quantified DifferenceComplete inversion of hydrophilicity at the primary face
ConditionsStandard laboratory formulation and SAM deposition workflows

Buyers must ensure their manufacturing or laboratory functionalization protocols are compatible with polar aprotic solvents rather than aqueous buffers.

PAH Solubilization
Class-level
Enhanced vs. native γ-CD
Supports host-guest formulation studies for large aromatics
Guest-dependent; 1:1 and 1:2 complexes observed
Permeation Context
Class-level
Class-level: 6.87× Papp reported
Tight junction modulation context requires validation
Data from per-6-thiolated α-CD; γ-CD data to verify
SAM Formation
Class-level
Dense, oriented SAM on gold
Supports electrochemical sensor interface design
Resists desorption under analytical cycling

Gold Nanoparticle (AuNP) Stabilization and Functionalization

Directly leveraging its multivalent Au-S anchoring capability, this compound is heavily utilized to coat gold nanoparticles. The resulting functionalized AuNPs exhibit extreme stability against aggregation in complex biological fluids, making them ideal platforms for colorimetric diagnostics and targeted drug delivery systems .

Electrochemical Sensor Interfaces for Bulky Analytes

Because it maintains a rigid, perpendicular orientation on planar gold electrodes and offers a wide 0.80 nm cavity, it is the premier choice for developing amperometric or impedimetric sensors targeting large molecules, such as specific hormones (e.g., thyroxine) or environmental toxins that cannot fit into standard beta-cyclodextrin cavities [1].

Heavy Metal Chelation and Remediation

The dense array of eight reactive thiol groups acts as a powerful, localized chelating environment. This makes the compound highly effective for capturing and extracting heavy metal ions (such as Pb2+, Cd2+, and Hg2+) from aqueous solutions in environmental remediation or specialized coordination chemistry workflows .

Precursor for Advanced Supramolecular Architectures

Due to its solubility in DMF/DMSO and the high reactivity of its eight thiol groups, it serves as an excellent symmetric scaffold. It is widely procured as a precursor for thiol-ene click chemistry or disulfide crosslinking to synthesize complex hydrogels, nanosponges, and highly ordered supramolecular assemblies .

Application Fit

Application
Selection Property
Validation Focus
Mucosal barrier research
Mucoadhesive grafting density
Mucosal retention model review
Sensor interface research
Multivalent gold-surface anchoring
SAM stability under analytical cycling
Nanoparticle functionalization
Multivalent thiol grafting stability
Host-guest loading verification
Hydrogel scaffold research
Defined crosslinking stoichiometry
Network reproducibility review

XLogP3

-9.4

Hydrogen Bond Acceptor Count

40

Hydrogen Bond Donor Count

24

Exact Mass

1424.2398398 g/mol

Monoisotopic Mass

1424.2398398 g/mol

Heavy Atom Count

88

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